1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a naphthalene moiety, and a chlorophenyl methanesulfonyl group
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Attachment of the Naphthalene Moiety:
Addition of the Chlorophenyl Methanesulfonyl Group: The final step involves the sulfonylation of the compound using reagents such as chloromethanesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1-[(2-METHOXYPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN2O3S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O3S/c24-22-10-4-3-8-20(22)16-30(28,29)26-13-5-9-19(15-26)23(27)25-21-12-11-17-6-1-2-7-18(17)14-21/h1-4,6-8,10-12,14,19H,5,9,13,15-16H2,(H,25,27) |
InChI Key |
OMRKXYTVDDVARF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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